molecular formula C5H8ClNO2S B6601762 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride CAS No. 1852828-23-9

3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride

Cat. No. B6601762
CAS RN: 1852828-23-9
M. Wt: 181.64 g/mol
InChI Key: TWGCHYLDYAIARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride (3-ABSC) is an important organic compound used in many scientific experiments and research studies. It is a highly reactive and versatile intermediate in organic synthesis, and can be used in a variety of ways. This compound has a variety of applications in the fields of chemistry, biochemistry, and medicine. It is a key intermediate in the synthesis of various drugs, and is also used in the synthesis of other complex organic compounds. In

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is not fully understood. However, it is believed to be a powerful electrophile that can react with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids. It can also react with a variety of other organic compounds, such as aldehydes, ketones, and esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to be a powerful electrophile that can react with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids. It is also believed to be an important intermediate in the synthesis of various drugs, and can be used to create a variety of complex organic compounds.

Advantages and Limitations for Lab Experiments

3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride has several advantages for laboratory experiments. It is a highly reactive compound, and can be used to synthesize a variety of complex organic compounds. It is also relatively inexpensive and easy to obtain. However, it is also a highly dangerous compound, and should be handled with caution. It is also highly corrosive and can cause serious skin and respiratory irritation if not handled properly.

Future Directions

The future directions of 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride research are vast and varied. It could be used to synthesize a variety of complex organic compounds, such as polymers and dyes. It could also be used in the synthesis of various drugs, such as anticonvulsants, antibiotics, and anti-cancer agents. It could also be used to create catalysts and other organic intermediates. Additionally, further research into the biochemical and physiological effects of this compound could be conducted to gain a better understanding of its potential uses.

Synthesis Methods

3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is synthesized by the reaction of 3-azabicyclo[3.1.0]hexane (3-AB) with thionyl chloride (SOCl2). In this reaction, the 3-AB is converted to this compound by the formation of a sulfonyl chloride group. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at a temperature of -78°C, and the yield of this compound is typically around 95%.

Scientific Research Applications

3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is used in a variety of scientific research applications. It is used in the synthesis of various drugs, including anticonvulsants, antibiotics, and anti-cancer agents. It is also used in the synthesis of complex organic compounds, such as polymers and dyes. It is also used in the synthesis of catalysts and other organic intermediates.

properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2S/c6-10(8,9)7-2-4-1-5(4)3-7/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGCHYLDYAIARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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